molecular formula C10H10ClNO B8812344 1-(2-Chloroethyl)indolin-2-one

1-(2-Chloroethyl)indolin-2-one

Cat. No. B8812344
M. Wt: 195.64 g/mol
InChI Key: DANCGJRODAZBFZ-UHFFFAOYSA-N
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Patent
US05773448

Procedure details

1-(2-Chloroethyl)-lH-indol-2,3-dione (5.24 g) [C.A. Reg no. 77218-99-6] was suspended in acetic acid (50 ml) and hydrogenated at 60 p.s.i., at room temperature, in the presence of 70% perchloric acid (0.2 ml) and 5% palladium on charcoal (1 g) for 24 hours. The clear solution was filtered and concentrated under reduced pressure. The residue was purified by chromatography on silica gel, eluent chloroform, to give 1-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one as a white solid.
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=O)[C:5]1=[O:14].Cl(O)(=O)(=O)=O>C(O)(=O)C.[Pd]>[Cl:1][CH2:2][CH2:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][C:5]1=[O:14]

Inputs

Step One
Name
Quantity
5.24 g
Type
reactant
Smiles
ClCCN1C(C(C2=CC=CC=C12)=O)=O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The clear solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel, eluent chloroform

Outcomes

Product
Name
Type
product
Smiles
ClCCN1C(CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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